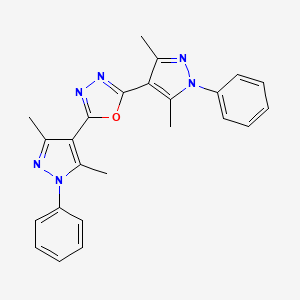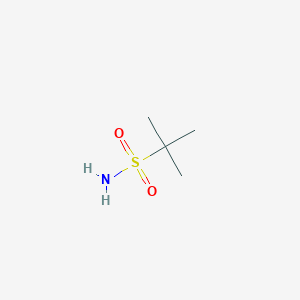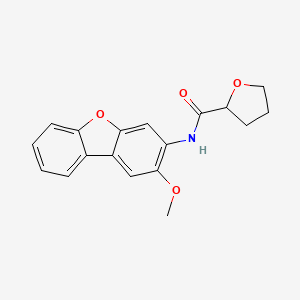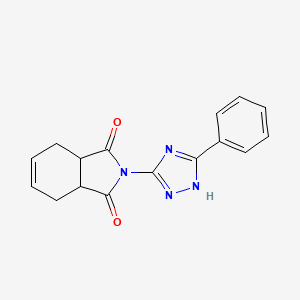![molecular formula C21H12ClFN2O4S B1227405 [3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thiophenecarboxylic acid [3-[[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl]phenyl] ester is a benzoate ester and a member of phenols.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Anti-microbial Evaluation: A study by Spoorthy et al. (2021) involved synthesizing analogs of [3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate and evaluating their anti-microbial activity and docking studies. This research highlights the compound's potential in anti-microbial applications (Spoorthy et al., 2021).
Anti-microbial and Anti-inflammatory Activities
- In Vitro Antimicrobial Activity: Mistry et al. (2016) synthesized derivatives of the compound and evaluated them for their antimicrobial activity. These compounds exhibited good to excellent antibacterial activity against reference drugs (Mistry, K. R. Desai, & Nigam J. Desai, 2016).
- Anti-inflammatory Activity: A study by Sunder and Maleraju (2013) synthesized derivatives of the compound and evaluated them for anti-inflammatory activity, with some showing significant effects (Sunder & Jayapal Maleraju, 2013).
Structural and Computational Studies
- Synthesis and Structural Analysis: Research by Uršič et al. (2010) focused on the synthesis of derivatives and their structural analysis using various spectroscopic methods, contributing to a deeper understanding of the compound's chemistry (Uršič, Svete, & Stanovnik, 2010).
Antitumor Activity
- Synthesis and Antitumor Activity: Naito et al. (2005) explored synthesizing novel derivatives and evaluated their cytotoxic activity against tumor cell lines, showing the potential for antitumor applications (Naito et al., 2005).
Antibacterial and Antifungal Activities
- Evaluation of Antibacterial and Antifungal Activities: Research by Patel et al. (2017) synthesized derivatives and assessed their antibacterial and antifungal activities, highlighting the compound's broad-spectrum potential in combating microbial infections (Patel & Minesh D. Patel, 2017).
Propriétés
Nom du produit |
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate |
|---|---|
Formule moléculaire |
C21H12ClFN2O4S |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H12ClFN2O4S/c22-16-11-13(6-7-17(16)23)25-20(27)15(19(26)24-25)10-12-3-1-4-14(9-12)29-21(28)18-5-2-8-30-18/h1-11H,(H,24,26)/b15-10+ |
Clé InChI |
JNUIQGKVFFMDLX-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)

![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)
![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)
![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)

![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)